5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide features a pyrazolo[4,3-c]pyridine core substituted at position 5 with a 4-fluorobenzyl group and at position 7 with a carboxamide linked to a tetrahydrofuran-2-ylmethyl moiety. This scaffold is characteristic of medicinal chemistry candidates, particularly in kinase inhibitor research, due to its ability to modulate hydrophobic and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3-oxo-N-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3/c26-18-10-8-17(9-11-18)14-29-15-21(24(31)27-13-20-7-4-12-33-20)23-22(16-29)25(32)30(28-23)19-5-2-1-3-6-19/h1-3,5-6,8-11,15-16,20H,4,7,12-14H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWOERWWIANXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo[4,3-c]pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[4,3-c]pyridine core, which is known for its diverse pharmacological properties. The presence of a 4-fluorobenzyl group and a tetrahydrofuran moiety contributes to its unique biological profile.
Antitumor Activity
Recent studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazolo[4,3-c]pyridine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
- Case Study : A study demonstrated that pyrazolo[4,3-c]pyridine derivatives inhibited the growth of human cancer cell lines with IC50 values in the nanomolar range. This suggests that the compound may possess similar efficacy due to its structural similarities .
Antimicrobial Properties
Compounds containing the pyrazolo[4,3-c]pyridine framework have also been evaluated for their antimicrobial activity. The mechanism often involves interference with bacterial DNA synthesis or protein function.
- Research Findings : In vitro studies have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potential therapeutic applications against infections .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrazolo derivatives are known to interact with various enzymes, including kinases and phosphodiesterases.
- Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|----------|---------------|------------|-----------|
| 5-(4-fluorobenzyl)-... | CDK6 | 0.25 | |
| 5-(4-fluorobenzyl)-... | FGFR1 | 0.15 | |
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of pyrazolo[4,3-c]pyridine derivatives. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress.
- Case Study : A recent investigation highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, indicating their potential for treating conditions like Alzheimer's disease .
Synthesis
The synthesis of This compound typically involves multi-step organic reactions including condensation reactions and cyclization processes.
Synthetic Pathway Overview
- Starting Materials : 4-fluorobenzylamine and tetrahydrofuran derivatives.
- Reagents : Use of coupling agents and catalysts to facilitate reaction steps.
- Yield Optimization : Adjusting reaction conditions to maximize yield.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
The tetrahydrofuran-2-ylmethyl substituent introduces a polar oxygen atom, which may improve aqueous solubility relative to purely aromatic amides (e.g., 3-methylphenyl in 923216-25-5) .
Steric and Electronic Considerations :
- The propyl and ethyl groups in 923233-41-4 and 923682-25-1 reduce steric bulk, possibly favoring binding to shallow enzymatic pockets .
- The 4-ethoxy group in 923682-25-1 provides electron-donating effects, which could stabilize interactions with electron-deficient residues in target proteins .
Synthetic Pathways :
- Analogs such as those in and were synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and amide bond formation . The target compound likely employs similar methodologies, given the prevalence of these techniques in pyrazolo-pyridine chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
